REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:14]=[C:13]([CH2:15][NH:16][S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:4])=[O:3].[NH3:21]>C1COCC1>[S:2]([C:5]1[CH:14]=[C:13]([CH2:15][NH:16][S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:4])(=[O:3])[NH2:21]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)CNS(=O)(=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
by stirring with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
For work-up, the mixture is concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
Extracting the residue
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)CNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |